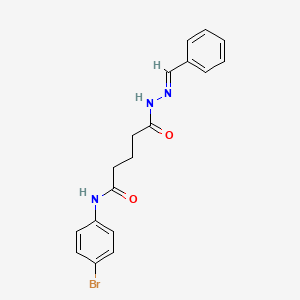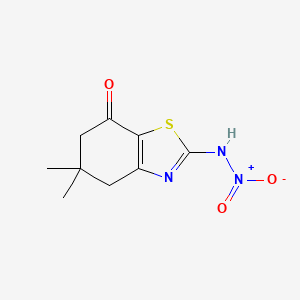![molecular formula C23H30N2O3 B15018475 N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B15018475.png)
N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones. This particular compound is characterized by its heptyloxy and methoxy substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide typically involves the condensation of 2-(heptyloxy)benzaldehyde with 2-methoxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological applications, such as enzyme inhibition.
Wirkmechanismus
The mechanism of action of N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[2-(Heptyloxy)phenyl]methylidene]-2-methoxy-2-phenylacetohydrazide is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The heptyloxy and methoxy groups contribute to its distinct properties compared to other Schiff base hydrazones.
Eigenschaften
Molekularformel |
C23H30N2O3 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[(E)-(2-heptoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-4-5-6-12-17-28-21-16-11-10-15-20(21)18-24-25-23(26)22(27-2)19-13-8-7-9-14-19/h7-11,13-16,18,22H,3-6,12,17H2,1-2H3,(H,25,26)/b24-18+ |
InChI-Schlüssel |
CSCWDBQUKJIRFV-HKOYGPOVSA-N |
Isomerische SMILES |
CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C(C2=CC=CC=C2)OC |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1C=NNC(=O)C(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B15018393.png)
![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15018395.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B15018404.png)
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B15018406.png)
![4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018409.png)
![3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B15018412.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018427.png)
![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B15018435.png)

![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15018442.png)

![3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15018454.png)
![6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
![2-methyl-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15018469.png)
